Chlorguanide-d4 Hydrochloride
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Overview
Description
Chlorguanide-d4 Hydrochloride is a stable isotope-labeled compound, primarily used in scientific researchThe molecular formula of this compound is C11H13D4Cl2N5, and it has a molecular weight of 294.22 .
Mechanism of Action
Target of Action
Chlorguanide-d4 Hydrochloride, also known as Proguanil, primarily targets the dihydrofolate reductase (DHFR) enzyme of the malaria parasites, Plasmodium falciparum and Plasmodium vivax . This enzyme plays a crucial role in the reproduction of the parasite .
Mode of Action
Proguanil exerts its antimalarial action by inhibiting the parasitic DHFR enzyme . It is converted in the body to an active metabolite, cycloguanil , which specifically inhibits the parasitic DHFR . This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Biochemical Pathways
The primary biochemical pathway affected by Proguanil is the folic acid cycle . By inhibiting DHFR, Proguanil disrupts this cycle, which is critical for the synthesis of nucleotides required for DNA replication. This disruption prevents the malaria parasite from reproducing once it is in the red blood cells .
Pharmacokinetics
Proguanil is a prodrug, meaning it is metabolized in the body to form the active compound, cycloguanil . This metabolism occurs in the liver, primarily involving the CYP2C19 enzyme . The protein binding of Proguanil is approximately 75%, and it has an elimination half-life of 12–21 hours . These properties influence the bioavailability of the drug and its duration of action.
Result of Action
The result of Proguanil’s action is the prevention and treatment of malaria caused by susceptible strains of Plasmodium falciparum and other species of Plasmodium . By inhibiting the reproduction of the malaria parasite, Proguanil can cure acute infection and has both causal prophylactic and suppressive activity against P. falciparum .
Action Environment
The efficacy and stability of Proguanil can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Proguanil, potentially impacting its efficacy. Additionally, factors such as the patient’s age, genetic makeup, and overall health status can influence the drug’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlorguanide-d4 Hydrochloride involves the incorporation of deuterium atoms into the chlorguanide molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Chlorguanide-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chlorguanide-d4 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of chlorguanide.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of chlorguanide in the body.
Industry: Applied in the development of new antimalarial drugs and in the quality control of pharmaceutical products
Comparison with Similar Compounds
Chlorguanide (Proguanil): The parent compound, used as an antimalarial drug.
Cycloguanil: The active metabolite of chlorguanide, which also inhibits dihydrofolate reductase.
Chloroguanide: Another derivative with similar antimalarial properties
Uniqueness: Chlorguanide-d4 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful in research applications where tracing and quantification of the compound are required. This isotopic labeling does not significantly alter the chemical properties of the compound, allowing it to be used as a direct analog of chlorguanide in various studies .
Properties
IUPAC Name |
(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARMGXPVOFNNNG-HGSONKNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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